2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-acetamide
Description
2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-acetamide (CAS: 1353960-63-0) is a halogenated acetamide derivative featuring a thiazole scaffold substituted with two chlorine atoms. Its molecular formula is C₆H₆Cl₂N₂OS, with a molecular weight of 225.10 g/mol . Key structural attributes include a chloroacetamide group linked to a 2-chlorothiazol-5-ylmethyl moiety.
This compound is categorized as a "building block" in chemical synthesis, often used to develop pharmacologically active molecules or agrochemicals . Its synthesis typically involves nucleophilic substitution reactions between chloroacetyl chloride and thiazole-containing amines, as exemplified in methods for analogous compounds .
Properties
IUPAC Name |
2-chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2OS/c7-1-5(11)9-2-4-3-10-6(8)12-4/h3H,1-2H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAICACNVSYXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-acetamide typically involves the reaction of 2-chloro-thiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the acetamide group is highly reactive due to the electron-withdrawing effect of the adjacent carbonyl group. This site readily undergoes substitution with nucleophiles such as amines, thiols, and alkoxides.
Key Reactions:
The thiazole-bound chlorine exhibits lower reactivity but can participate in substitution under harsher conditions (e.g., CuI catalysis or elevated temperatures) .
Hydrolysis Reactions
The acetamide’s chlorine hydrolyzes in aqueous environments:
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Acidic Conditions : Forms 2-hydroxy-N-(2-chloro-thiazol-5-ylmethyl)-acetamide via acid-catalyzed hydrolysis (HCl, reflux, 6 h).
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Basic Conditions : Yields sodium 2-(N-(2-chloro-thiazol-5-ylmethyl)acetamido)acetate (NaOH, H₂O, 60°C, 4 h) .
The thiazole ring remains intact under mild hydrolysis but may degrade in concentrated acids or bases .
Oxidation and Reduction
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Oxidation :
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Reduction :
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Limited reduction observed; LiAlH₄ selectively reduces the acetamide carbonyl to a methylene group without affecting the thiazole.
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Cross-Coupling Reactions
The acetamide’s chlorine participates in Pd-catalyzed couplings:
| Reaction Type | Catalyst | Product | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amination products |
Condensation and Cyclization
In the presence of aldehydes or ketones, the compound undergoes Knoevenagel condensation to form α,β-unsaturated derivatives (e.g., with benzaldehyde under basic conditions) . Cyclization with thiourea yields thiazolidinone hybrids, which exhibit anticancer activity .
Biological Interactions
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Antimicrobial Activity : Derivatives show MIC values of 0.23–0.70 mg/mL against Staphylococcus aureus and Escherichia coli via enzyme inhibition .
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Anticancer Mechanisms : Disrupts Bcl-2 protein interactions in Jurkat cells (IC₅₀ < 10 µM) .
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its thiazole structure and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 205.66 g/mol. The presence of chlorine atoms enhances its reactivity, making it suitable for various chemical reactions, including nucleophilic substitutions.
Pharmaceutical Research Applications
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Anticancer Activity :
- Research indicates that derivatives of thiazole compounds, including 2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-acetamide, exhibit significant cytotoxic effects against several cancer cell lines such as lung adenocarcinoma and melanoma. These compounds can induce apoptosis and inhibit cell proliferation through mechanisms such as enzyme inhibition and modulation of signaling pathways.
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Antimicrobial Properties :
- The compound has shown potential as an antimicrobial agent. Studies suggest that thiazole derivatives can inhibit enzymes involved in bacterial cell wall synthesis, indicating their usefulness in combating resistant bacterial strains. This property may lead to the development of new antibiotics.
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Enzyme Inhibition :
- Interaction studies reveal that this compound interacts with multiple biological targets, leading to the inhibition of key enzymes associated with cancer cell proliferation and survival.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer efficacy of thiazole derivatives, including the compound . Researchers found that it significantly reduced the viability of cancer cells in vitro and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of thiazole derivatives against various bacterial strains. The results demonstrated that this compound exhibited potent activity against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
2-Chloro-N-(5-nitrothiazol-2-yl)acetamide
- Molecular Formula : C₅H₄ClN₃O₃S
- Molecular Weight : 221.62 g/mol
- Key Differences : Replaces the 2-chlorothiazol-5-ylmethyl group with a 5-nitrothiazol-2-yl group.
- Applications: Intermediate in antitrypanosomal agents; exhibits bioactivity against Trypanosoma brucei .
- Synthesis : Reacts 5-nitrothiazol-2-amine with chloroacetyl chloride in dichloromethane .
2-Chloro-N-(5-methylbenzothiazol-2-yl)acetamide
- Molecular Formula : C₁₀H₉ClN₂OS
- Molecular Weight : 240.71 g/mol
- Key Differences : Substitutes thiazole with a benzothiazole ring (5-methyl substituent).
- Applications : Investigated for aromatase enzyme inhibition in cancer research .
Heterocyclic Acetamides with Varied Scaffolds
2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide
- Molecular Formula : C₁₀H₇ClN₂O₂
- Molecular Weight : 230.63 g/mol
- Key Differences : Oxadiazole core replaces thiazole; phenyl substituent enhances aromaticity.
- Applications: Potential antimicrobial or anticancer agent; synthesized via condensation of oxadiazole amines with chloroacetyl chloride .
2-Chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazol-5-yl)acetamide
- Molecular Formula : C₁₄H₁₂ClN₃O
- Molecular Weight : 281.72 g/mol
- Key Differences : Benzimidazole core with pyrrole substituents.
- Applications : Demonstrates EGFR kinase inhibition and cytotoxicity against HepG-2 cancer cells .
Agrochemical Chloroacetamides
Alachlor
Dimethenamid
- Molecular Formula: C₁₂H₁₈ClNO₂S
- Molecular Weight : 275.79 g/mol
- Key Differences : Thienyl and methoxy-isopropyl groups.
- Applications : Pre-emergent herbicide for broadleaf weed suppression .
Comparative Data Table
Key Research Findings
- Bioactivity : Thiazole- and benzimidazole-based chloroacetamides show superior kinase inhibition compared to oxadiazole derivatives, likely due to enhanced π-π stacking with enzyme active sites .
- Agrochemical Efficacy : Alachlor and dimethenamid exhibit broader herbicidal activity than thiazole acetamides, attributed to their lipophilic aromatic substituents enhancing soil adsorption .
- Synthetic Flexibility : The 2-chloro-thiazol-5-ylmethyl group in the target compound allows modular derivatization, enabling rapid generation of analogs for structure-activity relationship studies .
Biological Activity
Overview
2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-acetamide is a thiazole derivative notable for its diverse biological activities, including antimicrobial, antifungal, and potential antitumor effects. The compound's unique structure, characterized by a chloro substituent and a thiazole ring, contributes to its pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : C₆H₈Cl₂N₃OS
- Molecular Weight : Approximately 195.67 g/mol
- Structural Features : The presence of the thiazole ring enhances its interaction with biological targets, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives against various bacteria have shown promising results:
The specific interactions of this compound with bacterial cell wall synthesis enzymes contribute to its antibacterial efficacy.
Antifungal Activity
This compound has demonstrated antifungal activity against several strains, indicating its potential as a therapeutic agent in treating fungal infections. The mechanism may involve disruption of fungal cell wall integrity or interference with metabolic pathways essential for fungal growth.
Antitumor Potential
Preliminary studies suggest that this thiazole derivative may exhibit cytotoxic effects against cancer cell lines:
- In vitro tests have indicated that certain structural analogs show selective toxicity towards specific cancer cells .
- The presence of electron-withdrawing groups in similar compounds has been correlated with enhanced anticancer properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways such as bacterial cell wall synthesis and cancer cell proliferation.
- Signal Modulation : The compound could influence signaling pathways related to apoptosis and cellular growth, which are crucial in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2-Amino-5-nitrothiazole | Nitro group instead of chloro | Antimicrobial | Stronger antibacterial activity |
| N-(6-thiocyanato-benzothiazol-2-yl)acetamide | Thiocyanate group | Anticancer | Enhanced anticancer properties |
| 2-Chloro-N-(benzothiazol-2-yl)acetamide | Benzothiazole backbone | Antimicrobial | Broader spectrum of activity |
The unique combination of the chloro substituent and the specific thiazole structure in this compound may provide distinct advantages in terms of biological activity compared to these similar compounds .
Case Studies
- Antimicrobial Efficacy : A study reported that derivatives similar to this compound exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition at low concentrations .
- Antitumor Activity : Research on thiazole derivatives indicated promising anticancer potential, particularly in cell lines such as U251 glioblastoma and WM793 melanoma cells, where compounds demonstrated selective cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
